3,5-Bis(nonafluorobutyl)-1-(nonafluoropentanoyl)pyrazole
Overview
Description
3,5-Bis(nonafluorobutyl)-1-(nonafluoropentanoyl)pyrazole is a fluorinated pyrazole derivative known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(nonafluorobutyl)-1-(nonafluoropentanoyl)pyrazole typically involves the reaction of appropriate pyrazole precursors with perfluorinated alkylating agents. One common method includes the use of nonafluorobutyl iodide and nonafluoropentanoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(nonafluorobutyl)-1-(nonafluoropentanoyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3,5-Bis(nonafluorobutyl)-1-(nonafluoropentanoyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 3,5-Bis(nonafluorobutyl)-1-(nonafluoropentanoyl)pyrazole involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and other biomolecules, potentially inhibiting their function. This makes it a valuable tool in studying enzyme mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)pyrazole
- 3,5-Bis(pentafluoroethyl)pyrazole
- 3,5-Bis(heptafluoropropyl)pyrazole
Uniqueness
3,5-Bis(nonafluorobutyl)-1-(nonafluoropentanoyl)pyrazole stands out due to its higher degree of fluorination, which imparts greater stability and reactivity compared to its analogs. This makes it particularly useful in applications requiring robust chemical properties and resistance to degradation .
Properties
IUPAC Name |
1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-2,2,3,3,4,4,5,5,5-nonafluoropentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16HF27N2O/c17-5(18,8(23,24)11(29,30)14(35,36)37)2-1-3(6(19,20)9(25,26)12(31,32)15(38,39)40)45(44-2)4(46)7(21,22)10(27,28)13(33,34)16(41,42)43/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHVBRHARDKXHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16HF27N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111951 | |
Record name | 1-[3,5-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazol-1-yl]-2,2,3,3,4,4,5,5,5-nonafluoro-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231285-84-0 | |
Record name | 1-[3,5-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazol-1-yl]-2,2,3,3,4,4,5,5,5-nonafluoro-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=231285-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3,5-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazol-1-yl]-2,2,3,3,4,4,5,5,5-nonafluoro-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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